Cas no 1483-98-3 (1-(6-acetyl-9-methyl-9H-carbazol-3-yl)ethan-1-one)

1-(6-Acetyl-9-methyl-9H-carbazol-3-yl)ethan-1-one is a carbazole derivative characterized by its acetyl-substituted aromatic structure. This compound is of interest in organic synthesis and materials science due to its rigid, planar carbazole core, which imparts stability and electronic properties suitable for applications in optoelectronic materials. The presence of acetyl groups at the 3- and 6-positions enhances its reactivity as a building block for further functionalization, enabling the development of advanced polymers or small-molecule semiconductors. Its well-defined molecular structure ensures consistency in research and industrial applications, particularly in the design of light-emitting or charge-transporting materials. The compound's purity and synthetic versatility make it a valuable intermediate for specialized chemical studies.
1-(6-acetyl-9-methyl-9H-carbazol-3-yl)ethan-1-one structure
1483-98-3 structure
Product Name:1-(6-acetyl-9-methyl-9H-carbazol-3-yl)ethan-1-one
CAS No:1483-98-3
MF:C17H15NO2
MW:265.306504487991
CID:1319964
PubChem ID:619588
Update Time:2025-06-11

1-(6-acetyl-9-methyl-9H-carbazol-3-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1,1'-(9-methyl-9H-carbazole-3,6-diyl)diethanone
    • 3,6-DIACETYL-9-METHYLCARBAZOLE
    • 1-(6-acetyl-9-methylcarbazol-3-yl)ethanone
    • 3,6-Diacetyl-9-methyl-carbazol
    • 3,6-Diacetyl-9-methyl-9H-carbazole
    • 1-(6-acetyl-9-methyl-9H-carbazol-3-yl)ethan-1-one
    • AB00074665-01
    • MFCD00551795
    • 1483-98-3
    • Ethanone, 1,1'-(9-methyl-9H-carbazole-3,6-diyl)bis-
    • Q63399275
    • Cambridge id 5156626
    • DTXSID10347271
    • BAA48398
    • F1608-0425
    • CS-0259529
    • Z56758824
    • AB00074665-03
    • AKOS001030197
    • RINUGYQZSCXUFU-UHFFFAOYSA-N
    • EN300-7355158
    • Inchi: 1S/C17H15NO2/c1-10(19)12-4-6-16-14(8-12)15-9-13(11(2)20)5-7-17(15)18(16)3/h4-9H,1-3H3
    • InChI Key: RINUGYQZSCXUFU-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=CC2=C(C=1)C1C=C(C(C)=O)C=CC=1N2C

Computed Properties

  • Exact Mass: 265.11035
  • Monoisotopic Mass: 265.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 39.1Ų

Experimental Properties

  • PSA: 39.07

1-(6-acetyl-9-methyl-9H-carbazol-3-yl)ethan-1-one Pricemore >>

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1-(6-acetyl-9-methyl-9H-carbazol-3-yl)ethan-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:1483-98-3)1-(6-acetyl-9-methyl-9H-carbazol-3-yl)ethan-1-one
Order Number:A1236373
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:07
Price ($):449/864
Email:sales@amadischem.com

1-(6-acetyl-9-methyl-9H-carbazol-3-yl)ethan-1-one Related Literature

Additional information on 1-(6-acetyl-9-methyl-9H-carbazol-3-yl)ethan-1-one

Professional Introduction to Compound with CAS No. 1483-98-3 and Product Name: 1-(6-acetyl-9-methyl-9H-carbazol-3-yl)ethan-1-one

The compound in question, identified by the chemical abstracts service number CAS No. 1483-98-3, is a highly intriguing molecule with significant applications in the field of pharmaceutical chemistry and material science. The product name, 1-(6-acetyl-9-methyl-9H-carbazol-3-yl)ethan-1-one, provides a detailed structural insight into its molecular framework, highlighting its potential as a versatile intermediate in synthetic chemistry.

Carbazole derivatives have long been of interest due to their unique electronic and photophysical properties. The presence of an acetyl group at the 6-position and a methyl substituent at the 9-position of the carbazole core enhances its reactivity and functionality, making it a valuable building block for the synthesis of more complex molecules. This compound has garnered attention in recent years for its role in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic materials.

Recent advancements in the field of medicinal chemistry have demonstrated the potential of carbazole derivatives as bioactive scaffolds. Specifically, studies have shown that modifications at the 3-position of the carbazole ring can influence binding affinity to various biological targets. The 1-(6-acetyl-9-methyl-9H-carbazol-3-yl)ethan-1-one structure has been explored in several preclinical studies for its potential as an antitumor agent. Researchers have identified that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival.

The acetyl group in the molecule plays a crucial role in its reactivity, enabling various functionalization strategies such as esterification or amidation. These modifications can further tailor the properties of the compound, making it suitable for different applications. For instance, derivatives with ester functionalities have been investigated for their use as prodrugs, enhancing bioavailability and targeted delivery to specific tissues.

In the realm of material science, carbazole-based compounds are known for their excellent charge transport properties. The 1-(6-acetyl-9-methyl-9H-carbazol-3-yl)ethan-1-one derivative has been incorporated into organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its molecular structure allows for efficient hole injection and transport, contributing to improved device performance. Additionally, its thermal stability makes it a promising candidate for high-performance electronic devices that require operation under harsh conditions.

The synthesis of this compound involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic approaches not only facilitate the production of 1-(6-acetyl-9-methyl-9H-carbazol-3-yl)ethan-1-one but also provide insights into scalable manufacturing processes for other carbazole derivatives.

One notable application of this compound is in the development of fluorescent probes for biological imaging. Carbazole derivatives exhibit strong fluorescence emissions, making them ideal for use in cellular staining and tracking biological processes. Researchers have developed fluorescent dyes based on this structure that can specifically label certain biomolecules or cellular compartments, aiding in diagnostic and therapeutic applications.

The pharmacological profile of 1-(6-acetyl-9-methyl-9H-carbazol-3-yl)ethan-1-one has been extensively studied in vitro and in vivo. Preclinical trials have shown promising results in terms of toxicity profiles and therapeutic efficacy. The compound demonstrates low systemic toxicity while maintaining high selectivity for target enzymes or receptors involved in disease pathways. This balance between efficacy and safety makes it a compelling candidate for further clinical development.

In conclusion, the compound with CAS No. 1483-98-3 and its product name 1-(6-acetyl-9-methyl-9H-carbazol-3-yethanone) represents a significant advancement in both pharmaceutical and materials science applications. Its unique structural features enable diverse functionalities, making it a valuable tool for researchers across multiple disciplines. As our understanding of carbazole chemistry continues to evolve, new applications and innovations are likely to emerge, further solidifying its importance in modern science.

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Amadis Chemical Company Limited
(CAS:1483-98-3)1-(6-acetyl-9-methyl-9H-carbazol-3-yl)ethan-1-one
A1236373
Purity:99%/99%
Quantity:250mg/1g
Price ($):449/864
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